molecular formula C19H34N4O B10851025 N-(4-hydroxyphenylpropanyl)-spermine

N-(4-hydroxyphenylpropanyl)-spermine

Cat. No.: B10851025
M. Wt: 334.5 g/mol
InChI Key: GLVZEIGFWZGDFV-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenylpropanoyl)-spermine (CAS: 1215671-87-6; alternative CAS: 130631-59-3 for its trihydrochloride form) is a synthetic polyamine derivative structurally derived from spermine, a naturally occurring tetraamine involved in cellular processes such as DNA stabilization and ion channel modulation . This compound features a spermine backbone conjugated with a 4-hydroxyphenylpropanoyl group, which enhances its specificity for calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. It is widely utilized in neurological research to inhibit GluA2-lacking AMPA receptors, which are implicated in neurodegenerative diseases and synaptic plasticity .

Properties

Molecular Formula

C19H34N4O

Molecular Weight

334.5 g/mol

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-phenylpropanamide

InChI

InChI=1S/C19H34N4O/c20-12-6-15-21-13-4-5-14-22-16-7-17-23-19(24)11-10-18-8-2-1-3-9-18/h1-3,8-9,21-22H,4-7,10-17,20H2,(H,23,24)

InChI Key

GLVZEIGFWZGDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCNCCCCNCCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₃₄N₄O₂·3HCl (trihydrochloride form)
  • Molecular Weight : 350.5 g/mol (trihydrochloride)
  • Applications : Reference standard for drug impurities, neuropharmacological studies, and ion channel modulation .

Structural Analogues of Spermine

The following table summarizes critical differences between N-(4-hydroxyphenylpropanoyl)-spermine and structurally related spermine derivatives:

Compound Name CAS Number Molecular Formula Functional Groups Biological Activity References
N-(4-Hydroxyphenylpropanoyl)-spermine 1215671-87-6 C₁₉H₃₄N₄O₂·3HCl 4-Hydroxyphenylpropanoyl, spermine Inhibits calcium-permeable AMPA receptors; used in neuroprotection studies
N-(4-Hydroxyphenylacetyl)-spermine 130210-32-1 C₁₈H₃₂N₄O₂ 4-Hydroxyphenylacetyl, spermine Modulates AMPA receptors with weaker potency compared to propanoyl derivatives
Spermatinamine Analogues (e.g., bromotyrosine-spermine) N/A Variable Bromotyrosine, spermine Anti-bacterial and anti-TTSS (Type III Secretion System) activity; distinct mechanism
Spermine NONOate 136587-13-8 C₁₀H₂₆N₆O₂ Diazeniumdiolate, spermine Nitric oxide (NO) donor; used in cardiovascular and immunological research
D-Lysine Spermine (MQT-1426) N/A C₂₀H₄₄N₆O₂ D-lysine, spermine Polyamine uptake inhibitor; preclinical candidate for cancer therapy

Functional and Mechanistic Differences

Receptor Specificity
  • N-(4-Hydroxyphenylpropanoyl)-spermine: Exhibits high selectivity for GluA2-lacking AMPA receptors (IC₅₀ ~1–10 µM), making it a tool for studying excitotoxicity in stroke and epilepsy .
  • N-(4-Hydroxyphenylacetyl)-spermine : Less potent (IC₅₀ >10 µM) due to the shorter acetyl chain, reducing hydrophobic interactions with receptor subunits .
Structural Impact on Bioactivity
  • Substituent Size: Propanoyl groups (as in N-(4-hydroxyphenylpropanoyl)-spermine) enhance lipid solubility and receptor binding compared to acetyl groups .
  • Charged Moieties: The trihydrochloride form of N-(4-hydroxyphenylpropanoyl)-spermine improves water solubility, facilitating in vitro assays .

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